![molecular formula C20H26N4O B2719804 3-(2-methoxyphenyl)-2,5-dimethyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 902329-64-0](/img/structure/B2719804.png)
3-(2-methoxyphenyl)-2,5-dimethyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
3-(2-methoxyphenyl)-2,5-dimethyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine is a useful research compound. Its molecular formula is C20H26N4O and its molecular weight is 338.455. The purity is usually 95%.
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Scientific Research Applications
Fluorescent Molecules for Studying Intracellular Processes
Pyrazolo[1,5-a]pyrimidines, the core structure of this compound, have been identified as strategic compounds for optical applications. They are crucial tools for studying the dynamics of intracellular processes due to their tunable photophysical properties .
Chemosensors
These compounds can be used as chemosensors. Their tunable photophysical properties make them suitable for detecting changes in the chemical environment .
Organic Materials
Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for the progress of organic materials. Their simpler and greener synthetic methodology makes them a good choice for this application .
Antitrypanosomal Activity
Pyrazolo[1,5-a]pyrimidines are purine analogues. They have beneficial properties as antimetabolites in purine biochemical reactions. This division of compounds has attracted wide pharmaceutical interest because of their antitrypanosomal activity .
CDK2 Inhibitors
Compounds with pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds have been designed and synthesized as novel CDK2 targeting compounds. They have shown significant inhibitory activity, making them potential candidates for cancer treatment .
Anticancer Agents
The anti-proliferative activities of these compounds have been evaluated against human breast cancer cells and human gastric cancer cells. The most potent compound showed superior antitumor activities than the positive control palbociclib .
Mechanism of Action
Target of Action
Similar compounds featuring the pyrazolo[1,5-a]pyrimidine scaffold have been reported as inhibitors of cdk2 , a protein kinase involved in cell cycle regulation.
Mode of Action
Related compounds with the pyrazolo[1,5-a]pyrimidine scaffold have been shown to inhibit cdk2, thereby affecting cell cycle progression .
Biochemical Pathways
Inhibition of cdk2, as seen with similar compounds, can affect the cell cycle, particularly the transition from g1 phase to s phase .
Result of Action
Similar compounds have been shown to inhibit cell growth and induce apoptosis in various cell lines .
properties
IUPAC Name |
3-(2-methoxyphenyl)-2,5-dimethyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O/c1-13(2)10-11-21-18-12-14(3)22-20-19(15(4)23-24(18)20)16-8-6-7-9-17(16)25-5/h6-9,12-13,21H,10-11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGXQEXVDMNDLBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NCCC(C)C)C)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-methoxyphenyl)-2,5-dimethyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.